Sodium metrizoate is a contrast agent predominantly used in medical imaging, particularly for enhancing X-ray visualization of blood vessels and organs. It is a member of the non-ionic iodinated contrast media class, which provides improved safety profiles compared to older ionic contrast agents. Sodium metrizoate is synthesized from benzoic acid derivatives through a series of chemical reactions, which include iodination and amidation.
Sodium metrizoate is classified as an organic compound with the chemical formula CHINOS and has the CAS number 7225-61-8. It is commonly marketed under the trade name Hypaque. The compound is categorized as a radiopaque agent, which means it can absorb X-rays and thus enhance the contrast in imaging studies.
The synthesis of sodium metrizoate involves several key steps:
These reactions are optimized in industrial settings to enhance yield and efficiency through careful control of temperature, pH, and reaction time. The final product undergoes purification via crystallization and filtration to achieve high purity levels.
Sodium metrizoate features a complex molecular structure characterized by multiple iodine atoms that contribute to its high atomic number, enhancing X-ray absorption. The compound includes:
The molecular weight of sodium metrizoate is approximately 421.1 g/mol, reflecting its complex structure that includes carbon, hydrogen, nitrogen, oxygen, sulfur, and iodine .
Sodium metrizoate can participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions applied during the reaction processes.
The primary mechanism of action for sodium metrizoate as a contrast agent is based on its ability to absorb X-rays due to its high iodine content. When injected into the body:
This property makes sodium metrizoate particularly useful in diagnostic imaging techniques such as angiography .
These properties contribute to its effectiveness as a contrast agent while minimizing adverse effects during medical procedures .
Sodium metrizoate has several significant applications:
Sodium metrizoate emerged in the 1960s as a pivotal ionic, high-osmolar contrast medium (HOCM) for radiographic imaging. Developed primarily by Nyegaard & Co. (later GE Healthcare), it belonged to the first generation of triiodinated benzene derivatives, alongside diatrizoate and iothalamate. Its chemical structure—sodium and meglumine salts of metrizoic acid—delivered radiopacity through three iodine atoms per molecule (iodine concentration: 370 mgI/mL). However, its hypertonicity (osmolality ~2100 mOsm/kg at 370 mgI/mL) posed significant limitations. This high osmolality caused patient discomfort, hemodynamic disturbances, and increased viscosity, complicating administration [1] [8].
A key innovation came when Torsten Almén combined metrizoic acid with glucosamine to create metrizamide (Amipaque®), the first low-osmolar contrast medium (LOCM) (osmolality: 485 mOsm). Though metrizamide’s thermal instability limited its clinical use, it catalysed the development of nonionic monomers (e.g., iohexol, iopamidol). Sodium metrizoate itself was commercialized in formulations like Isopaque 280/370, often mixed with calcium or meglumine salts to mitigate toxicity. Despite its efficacy in angiography, sodium metrizoate’s high osmolality rendered it obsolete as safer LOCMs (e.g., iohexol) dominated the market by the 1980s [1] [4] [8].
Table 1: Evolution of Iodinated Contrast Media Featuring Sodium Metrizoate
Property | Sodium Metrizoate (Isopaque 370) | Diatrizoate (HOCM) | Iohexol (LOCM) |
---|---|---|---|
Iodine Concentration | 370 mgI/mL | 300–370 mgI/mL | 300–350 mgI/mL |
Osmolality (mOsm/kg) | ~2100 | 1500–2000 | 600–800 |
Ionicity | Ionic | Ionic | Nonionic |
Iodine:Particle Ratio | 3:2 | 3:2 | 3:1 |
Clinical Era | 1960s–1980s | 1950s–1980s | 1980s–present |
By the late 1960s, sodium metrizoate found an unexpected second life in cell separation techniques. Its high density (1.4–1.5 g/mL) and low cytotoxicity made it ideal for density gradient centrifugation. The breakthrough came when Böyum (1964, 1968) combined it with the polysaccharide Ficell to create Ficoll–sodium metrizoate gradients. This mixture yielded solutions with precise densities (e.g., 1.077 g/mL for lymphocyte isolation) while preserving cell viability [5].
The methodology was straightforward:
Table 2: Key Cell Separation Applications of Sodium Metrizoate
Application | Formulation | Biological Target | Significance |
---|---|---|---|
Lymphocyte Isolation | Ficoll–sodium metrizoate | Human peripheral blood mononuclear cells | Enabled T/B cell functional studies |
Bone Marrow Processing | Ficoll–metrizoate gradients | Hematopoietic stem cells | Facilitated in vitro colony formation assays |
Cell Line Development (e.g., RC4) | Density centrifugation | Monocyte-derived progenitors | Source of colony-stimulating factors (30–40 kDa) |
Sodium metrizoate’s clinical decline culminated in the withdrawal of FDA approvals for all Isopaque products (e.g., Isopaque 280, 370, 440) in 2007. This followed voluntary requests from GE Healthcare, citing discontinuation of manufacturing and commercial distribution. The official notice in the Federal Register (November 7, 2007) listed NDA 17-506 (Isopaque 280), NDA 16-847 (Isopaque 440), and NDA 17-730 (Isopaque 370) among withdrawn applications [4] [7].
The withdrawal was driven by three factors:
Post-withdrawal, sodium metrizoate transitioned exclusively to research applications. It remains a staple in density gradient media (e.g., Ficoll-Paque™), where its consistent density profiles support reproducible cell isolation. This niche exemplifies how discontinued pharmaceuticals can retain utility in laboratory science [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9